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3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions, a pyridin-2-ylmethyl group at the 1 position, and a ketone group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-ol.
Oxidation: Compounds with additional functional groups such as carboxylic acids or aldehydes.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds containing pyrrole and pyridine moieties often exhibit significant biological activities. For instance, studies have shown that derivatives of similar structures can possess anti-inflammatory, analgesic, and anticancer properties. The unique structure of 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one suggests potential for similar pharmacological effects.
Case Studies
- Anti-inflammatory Activity : A study exploring the anti-inflammatory effects of pyrrolo[3,4-c]pyrrole derivatives demonstrated that these compounds could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in treating inflammation-related conditions. The docking studies indicated strong interactions between the ligands and the enzymes, suggesting that this compound might exhibit comparable efficacy .
- Anticancer Properties : Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For example, derivatives with similar structural frameworks have been evaluated for their cytotoxic effects against various cancer cell lines, indicating that modifications to the pyrrole structure can enhance anticancer activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Compounds with brominated pyrrole structures have been reported to exhibit significant antibacterial properties. The presence of the bromine atoms may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes in bacteria .
Organic Synthesis
The reactivity of this compound makes it a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the construction of more complex molecular architectures.
Synthetic Routes
Reaction Type | Description |
---|---|
Electrophilic Substitution | Utilizes the bromine atoms for further functionalization to create diverse derivatives |
Coupling Reactions | Can be employed in cross-coupling reactions to form carbon-carbon bonds with other aromatic systems |
Case Study: Synthesis of Novel Derivatives
A recent study involved synthesizing new derivatives by reacting this compound with various nucleophiles. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and evaluating their potential biological activities .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
- 3,4-Difluoro-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
- 3,4-Diiodo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
Uniqueness
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable compared to chlorine or fluorine, which can affect the compound’s interactions with other molecules.
Biological Activity
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H8Br2N2O and a molecular weight of approximately 331.99 g/mol. It features a pyrrole ring substituted at positions 3 and 4 with bromine atoms, along with a pyridine ring connected via a methyl group at position 1. The dual bromination enhances its reactivity, making it a candidate for various biological applications .
Synthesis
The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by coupling with pyridine derivatives. This method allows for the introduction of functional groups that may enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, certain pyrrolopyridines have demonstrated promising antiproliferative activity through apoptotic pathways and modulation of cellular viability .
Table 1: Anticancer Activity of Pyrrole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 10 | Apoptosis induction |
Compound B | MCF7 | 15 | Cell cycle arrest |
3,4-Dibromo... | A549 | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar pyrrole-based compounds have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, MIC values for related compounds ranged from 3.12 to 12.5 µg/mL against these pathogens .
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules. Studies suggest that brominated compounds can form stable complexes with proteins or nucleic acids, potentially leading to inhibition of critical cellular processes such as DNA replication or protein synthesis .
Case Studies
A notable case study involved the evaluation of a series of pyrrole derivatives for their anticancer properties. The study utilized resazurin assays to monitor cell viability and caspase assays to evaluate apoptosis. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts, suggesting that bromination plays a critical role in biological efficacy .
Properties
Molecular Formula |
C10H8Br2N2O |
---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
3,4-dibromo-1-(pyridin-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-6-14(10(15)9(8)12)5-7-3-1-2-4-13-7/h1-4H,5-6H2 |
InChI Key |
NIOYGKRWABNQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1CC2=CC=CC=N2)Br)Br |
Origin of Product |
United States |
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